Cas no 546115-65-5 (1-(3-Bromophenyl)cyclopropanamine)

1-(3-Bromophenyl)cyclopropanamine is a brominated cyclopropylamine derivative with a molecular formula of C9H10BrN. This compound features a cyclopropane ring directly bonded to an amine group and a 3-bromophenyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid cyclopropyl structure enhances steric and electronic effects, which can influence reactivity and binding properties in medicinal chemistry applications. The bromine atom at the meta position offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly useful in the development of bioactive molecules, including potential CNS-targeting agents, due to its amine functionality and aromatic bromine substitution.
1-(3-Bromophenyl)cyclopropanamine structure
546115-65-5 structure
Product Name:1-(3-Bromophenyl)cyclopropanamine
CAS No:546115-65-5
MF:C9H10BrN
MW:212.086401462555
MDL:MFCD07374476
CID:833171
PubChem ID:11127564
Update Time:2025-06-13

1-(3-Bromophenyl)cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromophenyl)cyclopropanamine
    • 1-(3-bromophenyl)cyclopropan-1-amine
    • Cyclopropanamine, 1-(3-bromophenyl)-
    • PubChem23874
    • BOEYJHQOBAKCJT-UHFFFAOYSA-N
    • TRA0035444
    • AB39557
    • BC004984
    • SY023018
    • ST2414980
    • AB0051782
    • 1-(3-BROMO-PHENYL)-CYCLOPROPYLAMINE
    • V6544
    • A22568
    • MDL: MFCD07374476
    • Inchi: 1S/C9H10BrN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2
    • InChI Key: BOEYJHQOBAKCJT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1(CC1)N

Computed Properties

  • Exact Mass: 211.00000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Topological Polar Surface Area: 26

Experimental Properties

  • PSA: 26.02000
  • LogP: 3.09720

1-(3-Bromophenyl)cyclopropanamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-(3-Bromophenyl)cyclopropanamine Production Method

1-(3-Bromophenyl)cyclopropanamine Suppliers

Amadis Chemical Company Limited
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(CAS:546115-65-5)1-(3-Bromophenyl)cyclopropanamine
Order Number:A22568
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):550.0/227.0
Email:sales@amadischem.com

Additional information on 1-(3-Bromophenyl)cyclopropanamine

Professional Introduction to 1-(3-Bromophenyl)cyclopropanamine (CAS No. 546115-65-5)

1-(3-Bromophenyl)cyclopropanamine (CAS No. 546115-65-5) is a significant compound in the field of pharmaceutical chemistry, known for its unique structural properties and potential applications in drug development. This compound, characterized by a brominated phenyl ring linked to a cyclopropane moiety amine group, has garnered attention due to its distinct chemical profile and its role as a key intermediate in synthesizing various bioactive molecules.

The structural motif of 1-(3-Bromophenyl)cyclopropanamine combines the electron-withdrawing effect of the bromine atom with the strained three-membered ring of cyclopropane, which is known to enhance the reactivity and binding affinity of the molecule. This combination makes it a valuable building block for medicinal chemists exploring novel therapeutic agents. The presence of both aromatic and heterocyclic functionalities provides multiple sites for further chemical modifications, enabling the design of molecules with tailored pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing cyclopropane rings due to their ability to modulate biological targets effectively. The bromophenyl group in 1-(3-Bromophenyl)cyclopropanamine further enhances its utility by allowing for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in constructing complex molecular architectures. These reactions are particularly useful in generating libraries of derivatives for high-throughput screening (HTS) to identify lead compounds for drug discovery.

One of the most compelling aspects of 1-(3-Bromophenyl)cyclopropanamine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in oncology and inflammatory diseases. The cyclopropane ring is known to improve binding affinity to protein targets by inducing conformational changes that enhance interactions with the active site. Additionally, the bromine substituent can serve as a handle for further functionalization, allowing chemists to fine-tune the pharmacokinetic properties of the resulting compounds.

The compound has also shown promise in preclinical studies as a precursor for developing treatments against neurological disorders. The unique structural features of 1-(3-Bromophenyl)cyclopropanamine suggest its ability to interact with specific neurotransmitter receptors, potentially leading to novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. Researchers have been particularly interested in its ability to modulate GABAergic and dopaminergic systems, which are implicated in various neurological conditions.

In terms of synthetic methodologies, 1-(3-Bromophenyl)cyclopropanamine can be synthesized through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the reaction of 3-bromobenzyl halides with cyclopropylamine under palladium-catalyzed conditions, which provides excellent yields and selectivity. Alternatively, nucleophilic substitution reactions can be employed using organometallic reagents to introduce the cyclopropane moiety onto the bromophenyl group.

The versatility of 1-(3-Bromophenyl)cyclopropanamine extends beyond its use as an intermediate in drug synthesis; it also serves as a valuable tool in mechanistic studies. The strained nature of the cyclopropane ring makes it highly reactive towards various chemical transformations, allowing researchers to investigate reaction mechanisms and develop new synthetic strategies. This reactivity has been exploited in studying transition metal catalysis, where 1-(3-Bromophenyl)cyclopropanamine acts as a substrate that undergoes facile functionalization under controlled conditions.

The compound's stability under different environmental conditions is another critical factor that makes it suitable for industrial applications. Studies have shown that 1-(3-Bromophenyl)cyclopropanamine remains stable under ambient temperatures and standard atmospheric conditions, making it easy to store and handle during synthetic processes. However, its sensitivity to strong oxidizing agents necessitates careful handling to prevent degradation and ensure consistent quality.

In conclusion, 1-(3-Bromophenyl)cyclopropanamine (CAS No. 546115-65-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an ideal candidate for designing novel therapeutic agents targeting various diseases, while its synthetic accessibility allows for rapid exploration of new molecular architectures. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry efforts aimed at improving human health.

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(CAS:546115-65-5)1-(3-Bromophenyl)cyclopropanamine
A22568
Purity:99%/99%
Quantity:25g/10g
Price ($):550.0/227.0
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